molecular formula C13H18ClNO2 B13347340 Spiro[chromane-2,4'-piperidin]-6-ol hydrochloride

Spiro[chromane-2,4'-piperidin]-6-ol hydrochloride

Cat. No.: B13347340
M. Wt: 255.74 g/mol
InChI Key: MSUFBZXEIGBFCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[chromane-2,4’-piperidin]-6-ol hydrochloride is a compound that belongs to the class of spiro compounds, which are characterized by a unique molecular structure where two rings are connected through a single atom. This compound has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The presence of both chromane and piperidine moieties in its structure contributes to its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[chromane-2,4’-piperidin]-6-ol hydrochloride typically involves the formation of the spirocyclic structure through condensation and cyclization reactions. One common method involves the reaction of chromanone derivatives with piperidine under specific conditions to form the spiro compound. The reaction conditions often include the use of a base such as pyrrolidine and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of spiro[chromane-2,4’-piperidin]-6-ol hydrochloride may involve optimized synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process. The scalability of the synthesis is crucial for its application in pharmaceutical manufacturing.

Chemical Reactions Analysis

Types of Reactions

Spiro[chromane-2,4’-piperidin]-6-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and efficiency .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of spiro[chromane-2,4’-piperidin]-6-ol hydrochloride can yield spiro[chromane-2,4’-piperidin]-6-one, while reduction can produce spiro[chromane-2,4’-piperidin]-6-amine.

Scientific Research Applications

Mechanism of Action

The mechanism of action of spiro[chromane-2,4’-piperidin]-6-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or activate receptors that mediate anti-inflammatory responses. The exact molecular targets and pathways depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Spiro[chromane-2,4’-piperidin]-6-ol hydrochloride can be compared with other spiro compounds that share similar structural features. Some of these include:

  • Spiro[chromane-2,4’-piperidine]-4(3H)-one
  • Spiro[chromane-2,4’-piperidin]-4-one
  • Spiro[chromane-2,4’-piperidin]-6-one

Uniqueness

What sets spiro[chromane-2,4’-piperidin]-6-ol hydrochloride apart from similar compounds is its specific combination of functional groups and its unique spirocyclic structure. This combination imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications in medicinal chemistry and beyond .

Properties

Molecular Formula

C13H18ClNO2

Molecular Weight

255.74 g/mol

IUPAC Name

spiro[3,4-dihydrochromene-2,4'-piperidine]-6-ol;hydrochloride

InChI

InChI=1S/C13H17NO2.ClH/c15-11-1-2-12-10(9-11)3-4-13(16-12)5-7-14-8-6-13;/h1-2,9,14-15H,3-8H2;1H

InChI Key

MSUFBZXEIGBFCL-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCNCC2)OC3=C1C=C(C=C3)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.